molecular formula C4H8F2O2 B13505733 (2R)-4,4-difluorobutane-1,2-diol

(2R)-4,4-difluorobutane-1,2-diol

Cat. No.: B13505733
M. Wt: 126.10 g/mol
InChI Key: WAHXWFMNBPIHPV-GSVOUGTGSA-N
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Description

(2R)-4,4-difluorobutane-1,2-diol: is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4-difluorobutane-1,2-diol typically involves the fluorination of butane-1,2-diol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-4,4-difluorobutane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding butane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Formation of 4,4-difluorobutan-1,2-dione.

    Reduction: Formation of 4,4-difluorobutane.

    Substitution: Formation of compounds like 4,4-diazidobutane-1,2-diol or 4,4-dicyanobutane-1,2-diol.

Scientific Research Applications

Chemistry: (2R)-4,4-difluorobutane-1,2-diol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit altered metabolic stability and bioavailability.

Medicine: The compound has potential applications in the development of pharmaceuticals. Fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug molecules, making this compound a valuable intermediate in drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which (2R)-4,4-difluorobutane-1,2-diol exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, fluorine substitution can affect molecular interactions, enzyme binding, and metabolic pathways.

Comparison with Similar Compounds

    (2R)-4,4-dichlorobutane-1,2-diol: Similar structure but with chlorine atoms instead of fluorine.

    (2R)-4,4-dibromobutane-1,2-diol: Similar structure but with bromine atoms instead of fluorine.

    (2R)-4,4-diiodobutane-1,2-diol: Similar structure but with iodine atoms instead of fluorine.

Uniqueness: The presence of fluorine atoms in (2R)-4,4-difluorobutane-1,2-diol imparts unique properties such as increased electronegativity, metabolic stability, and resistance to degradation. These features make it distinct from its halogenated analogs and valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C4H8F2O2

Molecular Weight

126.10 g/mol

IUPAC Name

(2R)-4,4-difluorobutane-1,2-diol

InChI

InChI=1S/C4H8F2O2/c5-4(6)1-3(8)2-7/h3-4,7-8H,1-2H2/t3-/m1/s1

InChI Key

WAHXWFMNBPIHPV-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CO)O)C(F)F

Canonical SMILES

C(C(CO)O)C(F)F

Origin of Product

United States

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